6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
“6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that is part of a larger group of compounds known as trifluoromethylpyridines . These compounds are used in various industries, including the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, which include “this compound”, has been a topic of research in the agrochemical and pharmaceutical industries . These compounds are synthesized using various methods, including cyclocondensation reactions .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are complex and varied . These reactions often involve the formation of new bonds and the breaking of existing ones, leading to the creation of new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure . The presence of the trifluoromethyl group and the pyridine moiety can affect the compound’s reactivity, stability, and other properties .
Scientific Research Applications
Synthesis and Biological Activities
Cytotoxicity and Antimicrobial Activities
Pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, including compounds derived from 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (a related structure), have been synthesized and tested for cytotoxicity against several human cancer cell lines. They've also shown antimicrobial and anti-biofilm activities, with some compounds demonstrating significant activity against specific strains (Nagender et al., 2014).
Antibacterial Properties
Fluorinated pyrazolo[3,4-d]pyrimidine derivatives, including those containing 1,3,4-thiadiazole, have been developed and shown to exhibit antibacterial activity against strains like Staphylococcus aureus, with some compounds displaying significant bacteriostatic effects (Xin-jian, 2013).
Chemical Synthesis and Characterization
Specific structures like 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been prepared and characterized, serving as intermediates for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Anticancer and Anti-Lipoxygenase Activities
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, offering new insights into structure-activity relationships (Rahmouni et al., 2016).
Herbicidal Activity
Pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown good inhibition activities against the root of certain plants like Brassica napus and Echinochloa crusgalli, suggesting their potential application in agriculture (Luo et al., 2017).
Antimicrobial Evaluation
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for antimicrobial activities, with some compounds displaying moderate to strong activity compared to reference drugs (Eweas et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes .
Mode of Action
It’s known that similar compounds can inhibit enzymes with high affinity, thereby reducing the quantity of necessary components for the synthesis of certain biochemical compounds .
Biochemical Pathways
Similar compounds have been known to affect the synthesis of rna and dna .
Result of Action
Similar compounds have been known to stop the synthesis of rna and dna, leading to the death of certain cells .
Safety and Hazards
Like all chemical compounds, “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” should be handled with care to avoid potential hazards . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
The future directions for research on “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds are promising . Given their wide range of applications in the agrochemical and pharmaceutical industries, it is expected that many novel applications of these compounds will be discovered in the future .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. This compound has been shown to interact with enzymes such as tyrosine kinases, which are critical regulators of cell signaling pathways. By binding to the active sites of these enzymes, this compound inhibits their activity, leading to the suppression of downstream signaling events that promote cell growth and survival . Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, further contributing to its anticancer effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis, or programmed cell death, by disrupting key signaling pathways and altering gene expression . Specifically, this compound has been shown to upregulate pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 . This shift in gene expression leads to the activation of caspases, which are enzymes that execute the apoptotic process. Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby reducing the energy supply necessary for cancer cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which are enzymes that phosphorylate proteins on tyrosine residues . By binding to the ATP-binding site of these kinases, this compound prevents the transfer of phosphate groups to target proteins, thereby blocking the activation of signaling pathways that promote cell growth and survival . Additionally, this compound has been shown to inhibit the activity of DNA polymerases, enzymes responsible for DNA synthesis, leading to the disruption of DNA replication and repair processes . These molecular interactions contribute to the compound’s overall anticancer activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have also indicated that this compound can induce lasting changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth with minimal toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interactions with off-target enzymes and proteins, highlighting the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and energy metabolism. This compound has been shown to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are critical for the synthesis of nucleotides required for DNA replication . Additionally, this compound affects metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound can be actively transported into cells via solute carrier transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and activity . These interactions play a crucial role in determining the compound’s therapeutic efficacy and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been shown to localize primarily in the nucleus and mitochondria, where it exerts its effects on DNA replication and energy metabolism . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its interactions with target enzymes and proteins . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Properties
IUPAC Name |
6-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-5-11-1-2-3(6(8,9)10)13-14-4(2)12-5/h1H,(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFCMWHDZCRZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743675 | |
Record name | 6-Chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-25-8 | |
Record name | 6-Chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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